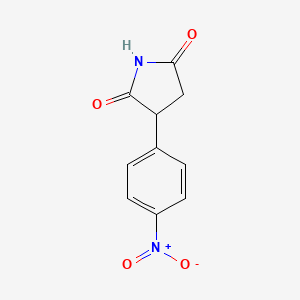

3-(4-Nitrophenyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-9-5-8(10(14)11-9)6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYZMMHTCHOLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493040 | |

| Record name | 3-(4-Nitrophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32856-95-4 | |

| Record name | 3-(4-Nitrophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Nitrophenyl Pyrrolidine 2,5 Dione and Its Analogues

General Synthetic Strategies for Pyrrolidine-2,5-diones

The construction of the pyrrolidine-2,5-dione ring can be achieved through several reliable synthetic approaches. These methods provide a foundation for the synthesis of a wide array of substituted succinimides, including the title compound.

Cyclocondensation Reactions

Cyclocondensation reactions represent a direct and widely employed method for the synthesis of the succinimide (B58015) core. This approach typically involves the reaction of a dicarboxylic acid, or its more reactive derivative like an anhydride (B1165640) or diacyl chloride, with an amine.

One common pathway is the reaction of succinic anhydride with a primary amine. For instance, the synthesis of N-aryl succinimides can be achieved by reacting succinic anhydride with various anilines. This reaction proceeds through the formation of an intermediate succinamic acid, which then undergoes intramolecular cyclization, often facilitated by a dehydrating agent or heat, to yield the corresponding N-substituted succinimide. An experimental procedure for a related compound, N-(4-Chloro-3-nitrophenyl)succinamic acid, involves treating succinic anhydride with 4-chloro-3-nitroaniline (B51477) in toluene. The resulting amic acid can then be cyclized to the corresponding succinimide. nih.gov

A general representation of this two-step process is the reaction of succinic anhydride with a substituted aniline (B41778) to form the intermediate 3-(N-arylcarbamoyl) propanoic acid, which is subsequently cyclized using a reagent like acetyl chloride to furnish the five-membered cyclic imide. google.com.pg

Table 1: Examples of Cyclocondensation for N-Substituted Succinimides

| Amine Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Substituted aromatic amines | 1. Succinic anhydride 2. Acetyl chloride | N-Aryl-succinimides | google.com.pg |

This table is interactive. Click on the headers to sort the data.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction that is extensively used for the synthesis of 3-substituted pyrrolidine-2,5-diones. This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor), such as a maleimide (B117702). nih.gov

A variety of carbon and heteroatom nucleophiles can be employed in the Michael addition to maleimides. For example, the organocatalytic enantioselective conjugate addition of ketones to maleimides, catalyzed by a chiral primary amine-salicylamide, provides access to enantioenriched substituted succinimides in good to excellent yields. nih.gov In a specific example, the reaction of cyclohexanone (B45756) with N-(4-nitrophenyl)maleimide in the presence of a chiral organocatalyst yielded 1-(4-nitrophenyl)-3-(2-oxocyclohexyl)pyrrolidine-2,5-dione. nih.gov

The scope of nucleophiles also includes aldehydes. Asymmetric Michael addition of aldehydes to N-substituted maleimides, catalyzed by surface-adsorbed natural amino acids, has been developed as an environmentally friendly method to obtain optically pure succinimides. mdpi.com

Table 2: Michael Addition Reactions for Substituted Pyrrolidine-2,5-diones

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ketones | Maleimides | Chiral primary amine-salicylamide | Enantioenriched 3-substituted succinimides | nih.gov |

| Aldehydes | N-Substituted maleimides | Surface-adsorbed L-proline | Optically pure succinimides | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.comresearchgate.net Several MCRs have been developed for the synthesis of highly substituted pyrrolidine (B122466) derivatives.

A notable example is the three-component reaction for the synthesis of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. This compound can then be further transformed into 1,4,5-trisubstituted pyrrolidine-2,3-diones by reaction with aliphatic amines in ethanol. jst-ud.vn Although this does not directly yield the title compound, it demonstrates the utility of MCRs in constructing complex pyrrolidine systems bearing a nitrophenyl substituent.

The Passerini three-component reaction (P-3CR) of an isocyanide, a carboxylic acid, and a ketone or aldehyde can also be utilized. For instance, α-acyloxy carboxamides have been prepared from p-nitrophenyl isocyanide, cyclohexanone, and various carboxylic acids. mdpi.com While not directly forming the pyrrolidine-2,5-dione ring in one step, the products of such MCRs can be valuable intermediates for further cyclization.

Synthesis of the 3-(4-Nitrophenyl)pyrrolidine-2,5-dione Backbone

The specific synthesis of 3-(4-nitrophenyl)pyrrolidine-2,5-dione can be approached by adapting the general methodologies described above.

Established Synthetic Pathways for 3-(4-Nitrophenyl)pyrrolidine-2,5-dione

While a specific, detailed experimental protocol for the direct synthesis of 3-(4-nitrophenyl)pyrrolidine-2,5-dione is not extensively documented in readily available literature, established pathways for analogous compounds provide a clear blueprint.

A plausible and established route would be the cyclocondensation of 3-(4-nitrophenyl)succinic acid or its derivative with ammonia (B1221849) or a protected form of ammonia. Alternatively, a Michael addition approach is highly feasible. This would involve the reaction of a nucleophile derived from a 4-nitrophenylacetic acid derivative with a maleimide. For example, the reaction of 4-nitrophenylacetonitrile (B121139) with maleimide in the presence of a suitable base would be a viable route.

The synthesis of the closely related N-(4-nitrophenyl)succinimide has been achieved through the reaction of succinic anhydride with 4-nitroaniline, followed by cyclization of the intermediate amic acid. google.com.pg This highlights the feasibility of the cyclocondensation approach for incorporating the 4-nitrophenyl moiety.

Exploration of Novel Synthetic Protocols

The development of novel synthetic protocols for pyrrolidine-2,5-diones is an active area of research, driven by the need for more efficient, selective, and environmentally benign methods.

One innovative approach involves the rearrangement of 3-substituted coumarins in the presence of nitromethane (B149229) to yield 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones. nih.gov This method provides a unique entry into this class of compounds.

Another area of exploration is the use of novel catalytic systems. For instance, a manganese pincer complex has been shown to catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, with hydrogen gas as the only byproduct. sigmaaldrich.com The application of such catalysts to the synthesis of substituted succinimides from functionalized starting materials could offer a more sustainable synthetic route.

Furthermore, visible-light-promoted, metal- and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes has been reported, showcasing the potential of photochemistry in constructing these valuable scaffolds.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| 3-(4-Nitrophenyl)pyrrolidine-2,5-dione | 32856-95-4 |

| N-(4-Chloro-3-nitrophenyl)succinamic acid | 139575-55-8 |

| N-(4-nitrophenyl)maleimide | 4338-06-1 |

| 1-(4-Nitrophenyl)-3-(2-oxocyclohexyl)pyrrolidine-2,5-dione | Not available |

| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | Not available |

| 1,4,5-trisubstituted pyrrolidine-2,3-diones | Not available |

| p-nitrophenyl isocyanide | 1984-23-2 |

| 3-(N-arylcarbamoyl) propanoic acid | Not available |

| Succinic anhydride | 108-30-5 |

| 4-chloro-3-nitroaniline | 635-22-3 |

| Acetyl chloride | 75-36-5 |

| Cyclohexanone | 108-94-1 |

| 4-nitrophenylacetonitrile | 555-21-5 |

| Maleimide | 541-59-3 |

| 3-(4-nitrophenyl)succinic acid | 6645-55-2 |

| 4-nitroaniline | 100-01-6 |

| 3-substituted coumarins | Not available |

| Nitromethane | 75-52-5 |

| 1-hydroxypyrrolidine-2,5-diones | Not available |

This table is interactive. Click on the headers to sort the data.

Derivatization Strategies of the Pyrrolidine-2,5-dione Core

Modification of the pyrrolidine-2,5-dione ring can be systematically approached at several key positions. The most common strategies involve substitution at the nitrogen atom (N-1), functionalization at the C-3 and C-4 positions of the carbon backbone, and the hybridization of the entire scaffold with other heterocyclic systems to create novel molecular architectures.

N-Substitution Approaches

A common and straightforward method for synthesizing N-substituted pyrrolidine-2,5-diones involves the reaction of succinic anhydride or its derivatives with a primary amine. For instance, the synthesis of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione can be achieved by refluxing succinic acid with thionyl chloride to form the succinyl chloride intermediate, which is then reacted with m-chloroaniline. ijapbc.com This general approach can be adapted to introduce various substituted aryl groups at the N-1 position.

Similarly, N-substituted maleimides, which contain an unsaturated pyrrolidine-2,5-dione core, serve as versatile precursors. The reaction between maleic anhydride and aromatic amines yields (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can be cyclized using thionyl chloride to produce 3-chloro-N-aryl pyrrolidine-2,5-diones. researchgate.net Research has also demonstrated the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones starting from a three-component reaction involving an amine, an aldehyde, and a pyruvate (B1213749) derivative. doi.org For example, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one has been synthesized via such a multicomponent reaction, showcasing the introduction of a nitrophenyl group at the nitrogen atom. jst-ud.vn

These methods highlight the accessibility of diverse N-substituted pyrrolidine-2,5-dione analogues, which are crucial starting points for further functionalization or for direct evaluation of their biological properties.

| N-Substituent | Starting Materials/Method | Resulting Compound Type | Reference |

|---|---|---|---|

| 3-Chlorophenyl | Succinyl chloride and m-chloroaniline | 1-(3-chlorophenyl)-pyrrolidine-2,5-dione | ijapbc.com |

| Aryl groups | Maleic anhydride and aromatic amines, followed by cyclization | 3-Chloro-N-aryl pyrrolidine-2,5-diones | researchgate.net |

| 3-Nitrophenyl | Three-component reaction of an amine, aldehyde, and pyruvate | 1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one derivative | jst-ud.vn |

| Methoxy (B1213986) | Synthesized via microwave methods | 1-Methoxypyrrolidine-2,5-dione | researchgate.net |

Substitution at the 3-position

The C-3 position of the pyrrolidine-2,5-dione ring offers another critical handle for structural modification. For the parent compound, 3-(4-nitrophenyl)pyrrolidine-2,5-dione, a key and synthetically useful transformation is the reduction of the nitro group. This reaction yields 3-(4-aminophenyl)pyrrolidine-2,5-dione, a versatile intermediate for further derivatization, such as amide or sulfonamide formation. nih.govsigmaaldrich.com The amino group provides a nucleophilic site for coupling with a wide range of electrophiles.

Beyond modifying the existing substituent, new groups can be introduced at the C-3 position. Condensation reactions are a common strategy. For example, a pre-formed 1-aryl-pyrrolidine-2,5-dione can react with aromatic aldehydes, such as p-hydroxybenzaldehyde, in the presence of acetic acid to furnish 3,4-bis-(benzylidene) derivatives. ijapbc.com This approach allows for the introduction of extended conjugated systems attached to the pyrrolidine-2,5-dione core.

Innovative rearrangement reactions have also been developed to synthesize 3,4-disubstituted pyrrolidine-2,5-diones. One such method involves the reaction of 3-substituted coumarins with nitromethane, which rearranges to form 1-hydroxy-4-(2'-hydroxyphenyl)-2,5-dioxopyrrolidine-3-yl derivatives. nih.gov This strategy provides access to a unique substitution pattern that would be difficult to achieve through traditional methods.

| Substitution Type | Starting Material | Reagents/Conditions | Resulting Compound/Substitution | Reference |

|---|---|---|---|---|

| Reduction of substituent | 3-(4-Nitrophenyl)pyrrolidine-2,5-dione | Catalytic hydrogenation (e.g., H₂, Pd/C) | 3-(4-Aminophenyl)pyrrolidine-2,5-dione | nih.govsigmaaldrich.com |

| Condensation | 1-(3-Chlorophenyl)-pyrrolidine-2,5-dione | p-Hydroxybenzaldehyde, acetic acid | 3,4-bis-(4-Hydroxy-benzylidene) group | ijapbc.com |

| Rearrangement Synthesis | 3-Substituted coumarins | Nitromethane | 3-yl-phosphonate or other substituents | nih.gov |

Hybridization with Other Heterocyclic Systems (e.g., Acridine (B1665455), Pyrazoline, Thiazolidinone)

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug design. The pyrrolidine-2,5-dione scaffold has been successfully hybridized with various other heterocyclic systems to generate novel compounds with unique activity profiles.

Acridine: Acridine is a well-known heterocyclic scaffold whose derivatives possess a range of biological activities, partly due to their ability to intercalate with DNA. doi.orgresearchgate.net The hybridization of pyrrolidine-2,5-dione with acridine has been achieved through the formation of spirocyclic systems. Research has described the synthesis of spiro[acridine-9,2'-pyrrole] derivatives, where the pyrrole (B145914) ring is part of a larger system related to the pyrrolidine core. nih.gov In these structures, the C-9 of the acridine ring is linked as a spiro center to the C-2 of the pyrrole ring, creating a rigid, three-dimensional structure that is distinct from simple N- or C-linked hybrids.

Pyrazoline: The pyrazoline heterocycle is another important pharmacophore. The fusion of pyrazoline and pyrrolidine-2,5-dione motifs has led to promising hybrid compounds. One synthetic approach involves designing N-substituted pyrrolidine-2,5-diones with a pendant group that can undergo cyclization to form the pyrazoline ring. For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been synthesized and evaluated for their antitumor efficacy. nih.gov A key example is 1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione. nih.gov Additionally, other work has shown that pyrrolidine-2,5-dione derivatives can be made to undergo cyclization with hydrazine (B178648) hydrate (B1144303) to furnish pyrazole-containing hybrids. ijapbc.com

Thiazolidinone: Thiazolidinone, particularly the rhodanine (B49660) (2-thioxothiazolidin-4-one) moiety, is frequently hybridized with other scaffolds. A series of novel pyrrolidinedione-thiazolidinone hybrids have been synthesized by linking the nitrogen atom of the thiazolidinone ring to the C-3 position of the pyrrolidine-2,5-dione ring. nih.gov Of particular relevance are hybrids that also incorporate the nitrophenyl group. For instance, compounds such as 1-(4-chlorophenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}pyrrolidine-2,5-dione have been synthesized and studied. nih.govresearchgate.net This research demonstrates a sophisticated hybridization strategy that combines three key fragments: an N-aryl-pyrrolidine-2,5-dione, a thiazolidinone linker, and a nitrophenyl-containing side chain.

| Heterocyclic System | Linkage/Hybrid Type | Example Compound | Reference |

|---|---|---|---|

| Acridine | Spirocyclic | 3-{4′-Cyano-5′-oxo-1′,5′-dihydro-10H-spiro[acridine-9,2′-pyrrol]-1′-yl]-1-phenylthiourea | nih.gov |

| Pyrazoline | N-Alkylated pyrrolidine-2,5-dione with pyrazoline | 1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | nih.gov |

| Thiazolidinone | C3-N linked pyrrolidinedione and thiazolidinone | 1-(4-Chlorophenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}pyrrolidine-2,5-dione | nih.gov |

Computational Chemistry and in Silico Modeling of 3 4 Nitrophenyl Pyrrolidine 2,5 Dione and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 3-(4-nitrophenyl)pyrrolidine-2,5-dione, DFT calculations are employed to determine stability, structural, and electronic properties. nih.gov

Studies on related structures, such as nitrophenyl-containing heterocyclic compounds, often utilize hybrid functionals like B3LYP in combination with basis sets like 6-31+G(d,p) for simulations in the gas phase. semanticscholar.org Such calculations help in understanding the molecule's reactivity and optical properties. semanticscholar.org For instance, in the related compound 1-(2-nitrophenyl)pyrrole-2,5-dione, a significant rotational barrier of approximately 150 kcal mol⁻¹ was determined between the nitrophenyl and imide rings, indicating a repulsive effect between the nitro (NO₂) and carbonyl (CO) groups that influences the molecule's stable conformations. nih.gov

The reactivity of a molecule can be assessed by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. semanticscholar.orgmdpi.com DFT studies on a complex derivative, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- nih.govresearchgate.netdiazino[4,5-d]pyrimidine-2,7-dione, revealed a reduced HOMO-LUMO gap of up to 4.0 eV, indicating significant potential for charge transfer within the structure. semanticscholar.orgmdpi.comresearchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for Nitrophenyl-Containing Heterocycles

| Parameter | Significance | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. | -7.44 eV |

| LUMO Energy | Represents the ability to accept an electron. | -3.41 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. | 4.03 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. A lower value indicates higher reactivity. | 2.03 eV |

| Chemical Potential (µ) | Measures the tendency of electrons to escape from a system. | -5.41 eV |

Note: Values are illustrative based on a related dinitrophenyl-pyrimidine-dione derivative and serve to exemplify typical DFT outputs. mdpi.com

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations provide detailed information about the geometric and electronic properties of molecules. Methods such as DFT and Møller-Plesset perturbation theory (MP2) are used to optimize the molecular structure and predict properties like bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

For example, in a study of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, a related sulfonamide derivative, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set were used to fully optimize the compound's geometry in the gas phase. nih.gov The absence of imaginary frequencies in the subsequent frequency computations confirmed that the optimized structure represents a true energy minimum. nih.gov

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a ligand, such as a derivative of 3-(4-nitrophenyl)pyrrolidine-2,5-dione, might interact with the active site of a biological target like an enzyme or receptor. researchgate.netchemrxiv.orgresearchgate.net

The binding of a ligand to a protein is governed by various noncovalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov Docking simulations can identify the specific amino acid residues in a protein's active site that participate in these interactions.

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net These scores allow for the ranking of different compounds or different binding poses of the same compound. chemrxiv.org

The process involves placing the ligand in various orientations within the protein's binding site and calculating the energy for each pose. The orientation with the lowest energy is considered the most likely binding mode. For example, in a study of pyrazolo[3,4-d]pyrimidinone derivatives targeting the COX-2 isozyme, the most potent compound displayed a binding free energy (ΔG) of -10.57 kcal/mol, indicating strong and favorable binding contacts. mdpi.com

Table 2: Example of Molecular Docking Results for a Pyrrole-2,5-dione Derivative Targeting COX-2

| Parameter | Finding |

|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Binding Energy | -8.9 kcal/mol |

| Key Interacting Residues | Arg513, His90, Tyr385 |

| Types of Interactions | Hydrogen bonds with the sulfamoyl group; Pi-sulfur interaction with Tyr385. |

Note: Data is based on the docking of 3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione to illustrate the outputs of a docking study. researchgate.net

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

In silico tools are essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its "drug-likeness". These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov

Drug-likeness is often assessed using established rules like Lipinski's Rule of Five, which sets criteria for molecular properties that influence oral bioavailability. chemrxiv.org These rules evaluate parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Studies on p-nitrophenyl hydrazones have shown that these compounds can be designed to possess druglike physicochemical properties, passing Lipinski's, Egan's, and Veber's rules for orally bioavailable drugs. researchgate.netchemrxiv.org

Physiologically-based pharmacokinetic (PBPK) models can be used to simulate the fate of a drug in the body, predicting parameters like plasma protein binding, blood-brain barrier penetration, and metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netnih.gov For instance, in silico predictions for a natural compound indicated a high plasma protein binding of up to 99.6% and suggested it was unlikely to be a substrate or inhibitor for major metabolic enzymes like CYP2D6 and CYP3A4. nih.gov

Table 3: Predicted Drug-Likeness and ADME Properties for a Representative Pyrrolidine-dione Structure

| Property | Predicted Value/Assessment | Importance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule |

| H-Bond Donors | < 5 | Adherence to Lipinski's Rule |

| H-Bond Acceptors | < 10 | Adherence to Lipinski's Rule |

| Gastrointestinal Absorption | High | Predicts oral bioavailability |

| CYP3A4 Inhibition | Predicted as non-inhibitor | Low risk of drug-drug interactions nih.gov |

| Blood-Brain Barrier Permeant | No | Predicts CNS side effects |

Mechanistic Computational Investigations of Reaction Pathways and Selectivity

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like pyrrolidinedione derivatives. By modeling the entire reaction pathway, researchers can identify intermediates, transition states, and calculate the energy barriers associated with each step. nih.gov

A quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin detailed three main stages: Michael addition, a Nef-type rearrangement, and cyclization. researchgate.net The calculations, performed using MP2 single-point methods, determined the activation energy for each critical step. For example, the final cyclization step to form the pyrrolidine (B122466) ring was found to have a very low energy barrier of only 11.9 kJ/mol when the precursor was protonated. nih.gov However, a preceding tautomerization step required to prepare the molecule for cyclization had a much higher energy barrier of 178.4 kJ/mol, identifying it as a potentially rate-limiting step. nih.gov

These mechanistic insights allow chemists to understand why a reaction proceeds with a certain selectivity and to devise strategies for optimizing reaction conditions to improve yields and favor the formation of desired products. nih.govresearchgate.net

Table 4: Calculated Energy Barriers for Key Steps in a Pyrrolidinedione Synthesis Pathway

| Reaction Stage | Step | Activation Energy (kJ/mol) |

|---|---|---|

| Rearrangement | Tautomerization (6.1 to 6.2) | 178.4 |

| Rearrangement | Oxygen Migration (assisted by water) | 142.4 |

| Cyclization | Ring Formation (from protonated species) | 11.9 |

Note: Data from a computational study on the synthesis of pyrrolidinedione derivatives from coumarin. nih.gov

Enzyme Inhibition Studies

Pyrrolidine-2,5-dione derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. The following sections detail the inhibitory profiles of these compounds against several key enzymatic targets.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) by Pyrrolidine-2,5-dione Derivatives, Including Nitrophenyl-Substituted Variants

In the quest for treatments for neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy. researchgate.netresearchgate.net A series of new dispiro pyrrolidine derivatives were synthesized and evaluated for their in vitro inhibitory activity against both AChE and BChE. The results indicated a general preference for BChE inhibition over AChE. researchgate.net For instance, compound 7b in the study emerged as a notable BChE inhibitor with an IC50 value of 12.78 ± 1.52 μM. researchgate.net Kinetic studies identified it as a mixed-mode inhibitor, suggesting it can bind to both the active and allosteric sites of the enzyme. researchgate.net

Similarly, a set of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], synthesized from 3-(arylmethylidene)pyrrolidine-2,5-diones, also demonstrated cholinesterase inhibitory properties. nih.gov Compounds 8e and 8g from this series showed promising efficacy against both enzymes, with a notable selectivity towards AChE over BChE, similar to the clinically used drug Donepezil. nih.gov Further research on 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives also revealed potent AChE inhibitory activity. nih.gov Compound 12b was particularly potent, with an IC50 value of 0.068 µM for AChE and a high selectivity index of 144 over BChE. nih.govresearchgate.net Molecular docking studies suggested that this compound could bind simultaneously to the catalytic active site and the peripheral anionic site of AChE. nih.govresearchgate.net

Table 1: Cholinesterase Inhibition by Pyrrolidine-2,5-dione Derivatives

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type | Source |

| 7b (dispiro pyrrolidine) | BChE | 12.78 ± 1.52 | Mixed-mode | researchgate.net |

| 12b (indolizinoquinoline-5,12-dione) | AChE | 0.068 | Mixed | nih.govresearchgate.net |

Carbonic Anhydrase Inhibition (Isozymes I and II) by Structurally Related Dihydroxypyrrolidine-2,5-dione Derivatives

Carbonic anhydrases (CAs) are metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and edema. nih.govresearchgate.net A study investigating 3,4-dihydroxypyrrolidine-2,5-dione derivatives for their inhibitory effects on two human cytosolic isozymes, hCA I and hCA II, revealed significant and selective inhibition. nih.gov The compounds were evaluated using an esterase assay with 4-nitrophenyl acetate as the substrate. nih.govresearchgate.net

The investigated derivatives showed Kᵢ values ranging from 112.7 to 441.5 μM against hCA I, indicating moderate inhibition. nih.gov However, they displayed much more potent inhibition against hCA II, with Kᵢ values in the range of 3.5 to 10.76 μM. nih.govresearchgate.net These hydroxyl-containing compounds were generally found to be competitive inhibitors. nih.gov The efficacy of these derivatives against hCA II is comparable to that of the clinically used sulfonamide inhibitor, Acetazolamide, suggesting they could serve as lead compounds for developing novel CA inhibitors targeting other isoforms. nih.gov

Table 2: Carbonic Anhydrase Inhibition by 3,4-Dihydroxypyrrolidine-2,5-dione Derivatives

| Isozyme | Kᵢ Range (μM) | Inhibition Type | Source |

| hCA I | 112.7 - 441.5 | Competitive | nih.gov |

| hCA II | 3.5 - 10.76 | Competitive | nih.govresearchgate.net |

Inducible Nitric Oxide Synthase (iNOS) Inhibition by Nitrophenyl-Substituted Pyrrolidine-2,3-dione Analogues

Inducible nitric oxide synthase (iNOS) is a key mediator of inflammation, and its dysregulation is implicated in numerous pathologies. nih.gov Consequently, inhibiting iNOS is a significant goal in developing anti-inflammatory therapies. nih.gov Research into a nitrophenyl-substituted pyrrolidine analogue, (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine (NVPP) , has shown its potential to modulate inflammation by affecting iNOS expression. nih.gov

In a study using murine macrophages, NVPP was found to suppress the activation of nuclear factor-κB (NF-κB), a transcription factor crucial for inducing pro-inflammatory genes like iNOS. nih.gov This suppression of NF-κB activation led to a decrease in iNOS expression induced by various Toll-like receptor (TLR) agonists, including lipopolysaccharide (a TLR4 agonist) and polyriboinosinic polyribocytidylic acid (a TLR3 agonist). nih.gov These findings suggest that nitrophenyl-substituted pyrrolidine analogues like NVPP could be developed as novel anti-inflammatory agents by targeting the TLR/NF-κB/iNOS signaling pathway. nih.gov Additionally, pyrrolidine-2,3-diones are recognized as important intermediates in the synthesis of nitrogen-containing heterocycles with a wide range of pharmacological activities, including potential iNOS inhibition. researchgate.net

Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition by N-substituted Pyrrolidine-2,5-dione Derivatives

Dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a rational approach for developing safer and more effective anti-inflammatory drugs. nih.gov A study focused on N-substituted pyrrolidine-2,5-dione derivatives identified compounds with potent dual inhibitory activity. nih.gov These derivatives displayed a preferential affinity for COX-2, with IC50 values in the submicromolar to nanomolar ranges. nih.gov One of the most active compounds, Compound 78 , which features an N-(benzyl(4-methoxyphenyl)amino moiety, exhibited a COX-2 IC50 value of 0.051 ± 0.001 μM. nih.gov

In another study, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones were synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. nih.gov The results showed that all tested compounds were potential inhibitors of both isoenzymes, with IC50 values comparable to the reference drug meloxicam. nih.govmdpi.com For example, 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione (Compound D) was identified as the most active COX-1 inhibitor in its series. nih.gov

Table 3: COX Inhibition by Pyrrolidine-2,5-dione Derivatives

| Compound | Target Enzyme | IC50 (μM) | Source |

| Compound 78 | COX-2 | 0.051 ± 0.001 | nih.gov |

| Compound D | COX-1 | Comparable to Meloxicam | nih.gov |

α-Glucosidase Inhibition by Pyrrolidinedione Derivatives

Inhibitors of α-glucosidase are used in the management of type-2 diabetes as they delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govnih.gov The pyrrolidine scaffold is a foundational structure in the development of such therapeutic agents. nih.gov A series of pyrrolidine derivatives were synthesized and tested for their in vitro inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.gov

The compounds exhibited a range of inhibitory potencies. nih.gov The 4-methoxy analogue, Compound 3g , showed the most significant activity with an IC50 value of 18.04 μg/mL. nih.govnih.gov Other derivatives, such as Compound 3f , also displayed notable inhibition with an IC50 value of 27.51 μg/mL. nih.govnih.gov In a different study, N-substituted-acetylpyrrolidine derivatives were evaluated for their inhibitory potential against α-glucosidase. researchgate.netCompound 4a (N-(benzyl)-2-acetylpyrrolidine) and Compound 4b (N-(tosyl)-2-acetylpyrrolidine) showed significant inhibition with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, respectively. researchgate.net Kinetic studies revealed that these compounds act as mixed-type inhibitors. researchgate.net

Table 4: α-Glucosidase Inhibition by Pyrrolidine Derivatives

| Compound | IC50 | Inhibition Type | Source |

| Compound 3g | 18.04 μg/mL | Not specified | nih.govnih.gov |

| Compound 3f | 27.51 μg/mL | Not specified | nih.govnih.gov |

| Compound 4a | 0.52 ± 0.02 mM | Mixed | researchgate.net |

| Compound 4b | 1.64 ± 0.08 mM | Mixed | researchgate.net |

Anticancer Activity Profiling in Cell Lines by Pyrrolidine-2,5-dione Derivatives

The pyrrolidine core is a privileged moiety in drug design, and its derivatives have shown significant potential as anticancer agents. bohrium.com A wide variety of synthetic pyrrolidine compounds, including those with spirooxindole and other derivatizations, have demonstrated significant anticancer activity against various cancer cell lines. bohrium.com

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The study found that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced anticancer activity. mdpi.com These specific derivatives reduced the viability of A549 cells to 28.0% and 29.6%, respectively, showing higher potency than the reference drug cytarabine. mdpi.com

In another study, the antiproliferative effects of pyrrolidine-derived compounds were tested on the DLD-1 colon cancer cell line and the CCD-18CO normal colon fibroblast cell line. researchgate.net The results indicated that the tested compounds exhibited antiproliferative activity against the cancer cells. researchgate.net Specifically, a 4-(pyrrolidine-2,5-dione-1-yl) phenol compound was reported to show significant anticancer activity against the HT-29 colon cancer cell line. researchgate.net The substitution on the pyrrolidine ring plays a crucial role in determining the activity and selectivity of these compounds as anticancer agents. bohrium.com

Table 5: Anticancer Activity of Pyrrolidine-2,5-dione Derivatives

| Derivative Class | Cell Line | Activity | Source |

| 1,3,4-Oxadiazolethione derivative | A549 (Lung) | Reduced viability to 28.0% | mdpi.com |

| 4-Aminotriazolethione derivative | A549 (Lung) | Reduced viability to 29.6% | mdpi.com |

| 4-(pyrrolidine-2,5-dione-1-yl) phenol | HT-29 (Colon) | Significant anticancer activity | researchgate.net |

An extensive body of research has been dedicated to understanding the multifaceted biological activities of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione and its derivatives. These compounds, belonging to the succinimide (B58015) class, have demonstrated a wide range of effects in preclinical studies, from cytotoxicity against cancer cells to modulation of inflammatory responses and significant anticonvulsant and antinociceptive properties. This article delves into the in vitro biological activities and mechanistic insights of this compound and its analogues, focusing on their cytotoxic, anti-inflammatory, and neurological activities.

Structure Activity Relationship Sar Studies of 3 4 Nitrophenyl Pyrrolidine 2,5 Dione Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione derivatives is profoundly influenced by the nature and position of substituents on both the pyrrolidine-2,5-dione core and the N-1 position. Research on related pyrrolidine-2,5-dione analogs has consistently demonstrated that modifications at these sites can dramatically alter anticonvulsant efficacy.

For instance, studies on various 3-substituted pyrrolidine-2,5-diones have revealed that the introduction of different groups at the 3-position of the heterocyclic ring significantly impacts their pharmacological profile. While direct SAR studies on a wide range of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione derivatives with varied N-1 substituents are not extensively documented in publicly available literature, general principles from related series can be extrapolated. The potency and selectivity of these compounds are often fine-tuned by the substituent attached to the imide nitrogen. These substituents can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

For example, in a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, compounds bearing a dimethylamino group at the 3-position of the pyrrolidine-2,5-dione ring, coupled with a 3-CF3 or 3-OCF3 substituted phenylpiperazine moiety at the N-1 position, exhibited broad-spectrum anticonvulsant activity mdpi.com. Replacing the dimethylamino group with a diethylamino group resulted in a shift in activity, highlighting the sensitivity of the biological response to even minor structural changes mdpi.com.

The following table summarizes the anticonvulsant activity of representative 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivatives, illustrating the impact of substituents on potency.

| Compound ID | 3-Position Substituent | N-1 Substituent Fragment | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |

| 14 | Dimethylamino | 2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl | 49.6 | 67.4 | 31.3 |

| 17 | Dimethylamino | 2-oxo-2-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethyl | - | - | - |

| 15 | Diethylamino | 2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl | Active | Inactive | Active |

Role of the 4-Nitrophenyl Moiety in Biological Activity

The 4-nitrophenyl group at the 3-position of the pyrrolidine-2,5-dione ring is a critical determinant of the biological activity of these compounds. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule. This electronic effect can impact how the molecule interacts with its biological target, potentially enhancing binding affinity and, consequently, biological potency.

In broader studies of pharmacologically active compounds, the nitro group is recognized as a "pharmacophore and a toxicophore," meaning it can be essential for the desired biological effect but may also contribute to toxicity nih.govnih.gov. The electron-withdrawing nature of the nitro group can affect the polarity and electronic distribution of the molecule, facilitating interactions with specific amino acid residues within a protein's binding site nih.govnih.gov.

Impact of Pyrrolidine (B122466) Ring Substitutions

SAR analyses of various pyrrolidine-2,5-dione derivatives have consistently shown that the anticonvulsant activity is strongly affected by substituents at the 3-position. For instance, non-aromatic substituents like sec-butyl and bulky groups like benzhydryl at the 3-position have been shown to positively influence anticonvulsant activity in different seizure models.

While specific data on further substitutions on the pyrrolidine ring of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione is limited, it can be inferred from related studies that introducing additional substituents at the C-4 or C-5 positions would likely have a significant impact on the compound's activity. Such substitutions would alter the stereochemistry and conformational flexibility of the pyrrolidine ring, thereby affecting its interaction with the target protein. For example, substituents at the C-4 position of a proline ring, a related five-membered heterocycle, are known to affect the puckering of the ring.

Stereochemical Considerations in SAR

Stereochemistry is a critical factor in the biological activity of chiral molecules, and this holds true for derivatives of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione, which possess a stereocenter at the C-3 position of the pyrrolidine ring. The different spatial arrangement of substituents in enantiomers can lead to significant differences in their interaction with chiral biological targets such as receptors and enzymes.

In studies of related compounds, the stereochemistry at the chiral center has been shown to be a key determinant of anticonvulsant potency. For instance, in a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the R-isomers at the phenylglycine fragment were found to be among the most potent anticonvulsants mdpi.com. This highlights that one enantiomer can have a significantly higher affinity for the biological target than the other.

The non-planar, "puckered" nature of the pyrrolidine ring allows for different spatial orientations of its substituents, a phenomenon known as "pseudorotation". The specific conformation adopted by the ring, which can be influenced by the stereochemistry at its chiral centers, is crucial for optimal interaction with the target. Therefore, the synthesis and biological evaluation of individual enantiomers of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione derivatives are essential to fully understand their SAR and to identify the most potent and selective therapeutic candidates.

Future Directions and Therapeutic Potential

Design and Synthesis of Advanced Pyrrolidine-2,5-dione Analogues

The design of advanced pyrrolidine-2,5-dione analogues is driven by the need for compounds with enhanced potency, selectivity, and pharmacokinetic profiles. A key synthetic strategy for creating these analogues is the Michael addition reaction, a versatile method for carbon-carbon bond formation. ebi.ac.uk This approach allows for the introduction of various substituents onto the pyrrolidine-2,5-dione core, enabling the systematic exploration of structure-activity relationships (SAR). For instance, cycloalkyl, alkyl, and aryl carbonyl derivatives have been synthesized using this method, catalyzed by a self-assembled three-component organocatalyst system. ebi.ac.uk

Another significant synthetic route involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines at high temperatures. This method has been successfully employed to create libraries of 1,3-disubstituted pyrrolidine-2,5-diones for screening against various biological targets. nih.gov The versatility of the pyrrolidine-2,5-dione scaffold allows for its incorporation into a wide range of molecular architectures, leading to the discovery of novel compounds with diverse therapeutic potential.

| Synthetic Strategy | Description | Example of Derivatives |

| Michael Addition | A nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. | Cycloalkyl, alkyl, and aryl carbonyl derivatives. ebi.ac.uk |

| Cyclocondensation | A chemical reaction in which two or more molecules combine to form a ring, with the elimination of a small molecule such as water or ammonia (B1221849). | 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov |

Exploration of Additional Biological Targets

While the anti-inflammatory properties of pyrrolidine-2,5-dione derivatives are well-documented, ongoing research is uncovering a broader range of biological targets, suggesting their potential in treating a variety of diseases.

Carbonic Anhydrases (CAs): Certain 3,4-dihydroxypyrrolidine-2,5-dione derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Some of these derivatives have shown potent, competitive inhibition of hCA II, with inhibitory constants (KI) in the low micromolar range, comparable to the clinically used sulfonamide, acetazolamide. nih.gov

Tumor Necrosis Factor-α (TNF-α): Structure-based drug design has led to the identification of pyrrolidine-2,5-dione derivatives as novel inhibitors of TNF-α. nih.gov This pro-inflammatory cytokine is a key target in autoimmune diseases such as rheumatoid arthritis and Crohn's disease. nih.gov Certain analogues have been shown to directly bind to TNF-α, thereby blocking its signaling pathway. nih.gov

Indoleamine 2,3-dioxygenase-1 (IDO1): Pyrrolidine-2,5-dione derivatives have emerged as inhibitors of IDO1, an enzyme that plays a crucial role in immune evasion in cancer. google.comwipo.int By inhibiting IDO1, these compounds can enhance the body's immune response against tumors, making them promising candidates for cancer immunotherapy. nih.gov

Pseudomonas aeruginosa PBP3: The pyrrolidine-2,3-dione scaffold has been identified as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. nih.govresearchgate.net This discovery opens up new avenues for developing novel non-β-lactam antibiotics to combat multidrug-resistant bacterial infections. nih.govresearchgate.net

Other Potential Targets: The therapeutic potential of this scaffold extends to other areas as well. Novel pyrrolidine-2,5-dione-based compounds have been synthesized and evaluated for their inhibitory activity against human placental aromatase (AR) and rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α), suggesting their potential as anti-tumor agents. nih.gov Additionally, the pyrrolidine-2,5-dione core is a valuable scaffold for anticonvulsant drugs, with some derivatives showing efficacy in preventing various types of seizures by interacting with voltage-gated sodium and calcium channels. nih.gov

| Biological Target | Therapeutic Potential | Inhibitory Activity (Example) |

| Carbonic Anhydrases (hCA I and II) | Glaucoma, epilepsy nih.gov | KI values of 3.5-10.76 μM against hCA II nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Autoimmune diseases (e.g., rheumatoid arthritis) nih.gov | Direct binding and inhibition of TNF-α signaling nih.gov |

| Indoleamine 2,3-dioxygenase-1 (IDO1) | Cancer immunotherapy google.comwipo.int | Inhibition of IDO1 to enhance anti-tumor immunity nih.gov |

| Pseudomonas aeruginosa PBP3 | Antibacterial agents nih.govresearchgate.net | Inhibition of PBP3 in multidrug-resistant bacteria nih.govresearchgate.net |

| Aromatase (AR) and P450(17)α | Anti-tumor agents nih.gov | IC50 values in the micromolar range nih.gov |

| Voltage-gated ion channels | Anticonvulsant agents nih.gov | Prevention of seizures in animal models nih.gov |

Integration with Multi-Target Drug Design Strategies

The traditional "one-target, one-drug" paradigm is increasingly being replaced by a multi-target approach, particularly for complex diseases like inflammation. ebi.ac.uk Pyrrolidine-2,5-dione derivatives are well-suited for this strategy. For example, N-substituted pyrrolidine-2,5-dione derivatives have been designed as multi-target anti-inflammatory agents that simultaneously inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). ebi.ac.uknih.gov This dual inhibition of key enzymes in the inflammatory cascade can lead to enhanced therapeutic efficacy and a better safety profile compared to single-target agents.

The design of these multi-target agents often involves the incorporation of pharmacophoric features known to interact with each of the desired targets. The inherent versatility of the pyrrolidine-2,5-dione scaffold allows for the facile introduction of these features, making it an ideal starting point for the development of next-generation multi-target drugs.

Development of Novel Chemical Biology Probes

Chemical probes are essential tools for dissecting complex biological processes. The pyrrolidine-2,5-dione scaffold, particularly in the form of N-hydroxysuccinimide esters, is a cornerstone in the development of such probes. A prominent example is Biotin-OSu, a biotin derivative that contains a pyrrolidine-2,5-dione linker. cymitquimica.com This compound is widely used for biotinylation, a process of attaching biotin to proteins and other macromolecules.

The N-hydroxysuccinimide ester of Biotin-OSu reacts with primary amines on proteins to form stable amide bonds, effectively tagging them with biotin. cymitquimica.com These biotinylated proteins can then be detected or isolated using avidin or streptavidin, which have a high affinity for biotin. This technique is invaluable for a wide range of applications, including immunoassays, affinity chromatography, and protein-protein interaction studies. cymitquimica.com

Q & A

Q. What are the established synthetic routes for 3-(4-Nitrophenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

Methodological Answer:

- Aza-Michael Addition : A common route involves reacting maleimide derivatives with nitro-substituted aromatic amines. For example, using tetramethylethylenediamine (TMEDA) as a base can facilitate nucleophilic attack on maleimide, forming the pyrrolidine backbone .

- Oxidative Functionalization : Post-synthetic modifications, such as oxidation of sulfur-containing intermediates, can introduce the nitro group at the 4-position of the phenyl ring .

- Key Variables : Temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (amine:maleimide = 1:1.2) critically affect yield. A design of experiments (DoE) approach is recommended to optimize these parameters .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate 3-(4-Nitrophenyl)pyrrolidine-2,5-dione from structurally similar analogs?

Methodological Answer:

- ¹H NMR : The nitro group induces deshielding of adjacent aromatic protons (δ 8.2–8.5 ppm). The pyrrolidine-dione ring protons appear as distinct multiplets (δ 2.8–3.5 ppm) .

- IR Spectroscopy : Strong absorbance at ~1520 cm⁻¹ (NO₂ asymmetric stretching) and ~1350 cm⁻¹ (C-N stretching) confirm nitro group presence .

- Mass Spectrometry : Molecular ion peaks at m/z 234 [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group) aid structural confirmation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path search algorithms) predict regioselectivity in the synthesis of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for competing reaction pathways (e.g., nitro group placement at para vs. meta positions). Use software like Gaussian or ORCA to model transition states .

- Reaction Path Search : Tools such as GRRM (Global Reaction Route Mapping) identify low-energy intermediates. Pair with experimental validation to refine synthetic routes .

- Example Workflow :

- Optimize reactant geometries using B3LYP/6-31G(d).

- Simulate nitro group introduction via electrophilic aromatic substitution.

- Validate with kinetic isotope effect (KIE) studies .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 3-(4-Nitrophenyl)pyrrolidine-2,5-dione derivatives?

Methodological Answer:

- Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed IC₅₀ protocols, cell lines like HEK293 vs. HeLa) to isolate compound-specific effects .

- Metabolomic Profiling : Use LC-MS/MS to identify off-target interactions (e.g., unintended kinase inhibition) that may skew bioactivity results .

- Collaborative Validation : Cross-laboratory replication with shared batches of the compound minimizes batch-to-batch variability .

Q. How can factorial design optimize catalytic systems for asymmetric synthesis of 3-(4-Nitrophenyl)pyrrolidine-2,5-dione enantiomers?

Methodological Answer:

- Factor Selection : Key variables include catalyst loading (e.g., Jacobsen’s catalyst), solvent (polar aprotic vs. chiral solvents), and temperature.

- Response Surface Methodology (RSM) : Use a central composite design (CCD) to model enantiomeric excess (ee) as a function of factors. For example:

- Validation : Confirm optimized conditions with >3 independent replicates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.